B1575022 Cancer/testis antigen 1 (60-72)

Cancer/testis antigen 1 (60-72)

カタログ番号 B1575022
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cancer/testis antigen 1;  NY-ESO-1

科学的研究の応用

1. Cancer Immunotherapy

Cancer/testis (CT) antigens, including antigen 1 (60-72), are primarily expressed in male germ cells in the testis and in various types of tumors, but not in adult somatic tissues. Their unique expression pattern and immunogenicity in cancer patients make them promising targets for cancer immunotherapy. Clinical trials with CT antigens like MAGE-A and NY-ESO-1 are currently ongoing, exploring their potential as antigen-specific cancer vaccines (Scanlan et al., 2002).

2. Biomarkers for Early Cancer Detection

CT antigens, due to their restricted expression in testis and cancers, can be used as biomarkers for early detection of various cancers. They are considered immunogenic when expressed in cancers, making them ideal candidates for diagnostic and therapeutic purposes (Ghafouri-Fard & Modarressi, 2009).

3. Tumor Progression and Metastasis

CT antigens are often associated with high-grade, late-stage cancers, suggesting a role in tumor progression and metastasis. Their expression is variable among different tumor types and is more frequent in advanced cancers with stem cell-like characteristics (Caballero & Chen, 2009).

4. Role in Oncogenesis

CT antigens may contribute to the neoplastic phenotype by recapitulating parts of the germline gene-expression program. This could include features like immortality, invasiveness, immune evasion, and metastatic capacity, thus playing a role in oncogenesis (Simpson et al., 2005).

5. Development of Diagnostic and Therapeutic Methods

CT antigens, due to their specific expression in cancers and immunogenicity, are explored for the development of novel diagnostic and therapeutic methods. For example, in epithelial ovarian cancer, specific CT antigens have shown promise as targets for immunotherapy and early diagnostics (Garg et al., 2007).

6. Utility in Cancer Vaccine Trials

CT antigens' role as novel biomarkers and therapeutic targets has significant implications for the clinical management of cancers, including urological malignancies. They have potential roles in cancer vaccine trials and as novel biomarkers with increased specificity and sensitivity compared to currently used markers (Kulkarni et al., 2012).

特性

配列

APRGPHGGAASGL

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

Cancer/testis antigen 1 (60-72); NY-ESO-1 (60-72)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。